molecular formula C11H20BrNO2 B592141 tert-Butyl (4-bromocyclohexyl)carbamate CAS No. 1353963-71-9

tert-Butyl (4-bromocyclohexyl)carbamate

Cat. No. B592141
M. Wt: 278.19
InChI Key: QQQIIDPCBBHRKE-UHFFFAOYSA-N
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Description

“tert-Butyl (4-bromocyclohexyl)carbamate” is a chemical compound with the molecular formula C11H20BrNO2 . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4-bromocyclohexyl group .


Synthesis Analysis

The synthesis of carbamates like “tert-Butyl (4-bromocyclohexyl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-bromocyclohexyl)carbamate” consists of a carbamate group (OC(O)NH) attached to a tert-butyl group and a 4-bromocyclohexyl group . The InChI code for this compound is 1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (4-bromocyclohexyl)carbamate” is 278.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 277.06774 g/mol . It has a topological polar surface area of 38.3 Ų .

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

A study by Arslan and Demircan (2007) utilized Hartree-Fock and density functional theory calculations to investigate the molecular structure, conformational stability, and vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate. This research provides foundational knowledge on the compound's physical and chemical properties, which is critical for its application in synthetic chemistry and material science. The study found that B3LYP calculations offer a superior approach for analyzing molecular problems related to this compound, demonstrating its significance in theoretical and computational chemistry (H. Arslan & A. Demircan, 2007).

Synthesis of Carbocyclic Analogues

Another pivotal application involves the synthesis of carbocyclic analogues of protected β-d-2-deoxyribosylamine, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an essential intermediate. The research by Ober et al. (2004) underscores the compound's utility in the enantioselective synthesis of these analogues, highlighting its role in developing nucleotide analogues and potentially therapeutic agents (M. Ober, M. Marsch, K. Harms, & T. Carell, 2004).

Advanced Synthetic Methods

The compound's application extends to advanced synthetic methods, such as the mild and efficient one-pot Curtius rearrangement described by Lebel and Leogane (2005). This method allows for the synthesis of tert-butyl carbamate from carboxylic acids under conditions that are compatible with a variety of substrates. Such synthetic versatility is crucial for the production of protected amino acids and other significant organic compounds (H. Lebel & Olivier Leogane, 2005).

Material Science and Nanotechnology

In material science and nanotechnology, the compound's derivatives have been explored for their potential in creating strong blue emissive nanofibers, as studied by Sun et al. (2015). These nanofibers, constructed from benzothiazole modified tert-butyl carbazole derivatives, exhibit significant properties for detecting volatile acid vapors. This application demonstrates the compound's potential in developing advanced materials for sensors and optoelectronic devices (Jiabao Sun et al., 2015).

Safety And Hazards

While specific safety and hazard information for “tert-Butyl (4-bromocyclohexyl)carbamate” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

tert-butyl N-(4-bromocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQIIDPCBBHRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-bromocyclohexyl)carbamate

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